![molecular formula C14H19NO3 B11864654 (R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B11864654.png)
(R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chiral compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dihydroisoquinoline core with methoxy groups at positions 6 and 7, a methyl group at position 1, and an ethanone group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been identified as a potential therapeutic agent for various neurological disorders. Its structural features suggest that it may act on dopamine receptors, which are crucial in the treatment of conditions such as Parkinson's disease and schizophrenia. For instance, studies have shown that similar isoquinoline derivatives can modulate dopaminergic activity, which is essential for managing these diseases .
Case Study: Dopamine D1 Receptor Modulation
A study published in the Journal of Medicinal Chemistry identified a related compound as a positive allosteric modulator of the human D1 dopamine receptor. This suggests that (R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may exhibit similar properties, enhancing dopamine signaling without directly activating the receptor .
Neuropharmacology
Potential in Treating Alzheimer's Disease
Research indicates that compounds structurally related to this compound may be beneficial in treating Alzheimer's disease. The modulation of neurotransmitter systems could help alleviate cognitive decline associated with this condition .
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant for developing treatments for neurodegenerative diseases .
Antioxidant Activity
Mechanism of Action
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage in various pathological conditions .
Research Findings
Studies have shown that similar compounds exhibit significant antioxidant activity in cell culture models. The ability to inhibit lipid peroxidation and reduce reactive oxygen species levels highlights the potential therapeutic applications of this compound in diseases linked to oxidative stress .
Summary of Research Findings
Mechanism of Action
The mechanism of action of ®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: A non-chiral analog with similar structural features.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: A related compound lacking the ethanone group.
Uniqueness
®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific chiral configuration and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
(R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, with the CAS number 143261-75-0, is a compound of interest due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- Structure : The compound features a dihydroisoquinoline backbone with methoxy groups that may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against glioblastoma (GBM) cells. The following sections detail its effects on various cell lines and mechanisms of action.
Anticancer Activity
-
In Vitro Studies :
- A study demonstrated that this compound exhibited cytotoxicity against GBM cells with an IC50 ranging from 18 to 48 μM. The treatment led to reduced cell viability and impaired growth of gliomaspheres .
- The compound modulated the expression of DNA damage and apoptosis markers, indicating its role in inducing programmed cell death .
-
Mechanism of Action :
- The compound was shown to increase cytochrome C oxidase (COX) activity in treated cells, suggesting enhanced mitochondrial apoptosis pathways .
- It also affected the expression of stemness markers in GBM cells, which is significant for targeting cancer stem cells that contribute to tumor recurrence .
Pharmacological Profile
In silico analyses predicted several potential targets for this compound:
- Dopamine Receptors : Potential interaction with DRD1 and DRD5 suggests possible neuropharmacological implications.
- Cytochrome P450 Enzymes : Interaction with CYP2B6 and CYP2C9 indicates metabolic pathways that could influence drug interactions and efficacy .
Case Studies
A case study involving patient-derived GBM cultures provided insights into the compound's effectiveness when used alone or in combination with temozolomide (TMZ). The combination therapy showed enhanced cytotoxicity compared to TMZ alone, highlighting the potential for this compound as an adjunct treatment in GBM .
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H19NO3 |
Molecular Weight | 249.31 g/mol |
CAS Number | 143261-75-0 |
IC50 in GBM Cells | 18 - 48 μM |
Mechanism of Action | Apoptosis induction |
Potential Targets | DRD1, DRD5, CYP2B6 |
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[(1R)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C14H19NO3/c1-9-12-8-14(18-4)13(17-3)7-11(12)5-6-15(9)10(2)16/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |
InChI Key |
GGONZGHKXHEOPW-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |
Origin of Product |
United States |
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